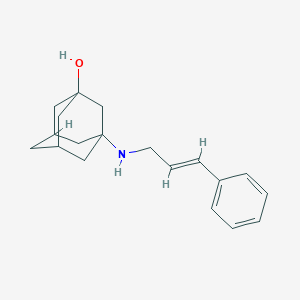
3-(Cinnamylamino)-1-adamantanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cinnamylamino)-1-adamantanol is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is also known as CADA, and it is a derivative of adamantane, which is a hydrocarbon compound. CADA has been studied extensively for its potential use in treating various diseases and disorders, including cancer, viral infections, and neurodegenerative diseases. In
作用机制
The mechanism of action of CADA involves its ability to interact with various cellular proteins and enzymes. CADA has been shown to bind to the CD4 receptor on T cells, which prevents the entry of HIV-1 into the cells. It also inhibits the activity of the viral protease, which is required for the replication of the virus. In cancer cells, CADA induces apoptosis by activating the caspase pathway, which leads to the cleavage of proteins and ultimately cell death. In the brain, CADA reduces inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CADA has several biochemical and physiological effects on the body. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. It also reduces the levels of pro-inflammatory cytokines, which can lead to inflammation. In addition, CADA has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage. CADA has also been shown to have a neuroprotective effect by reducing the levels of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using CADA in lab experiments is its ability to inhibit the replication of viruses and induce apoptosis in cancer cells. This makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of using CADA is its potential toxicity. Studies have shown that high doses of CADA can be toxic to cells and may cause cell death. Therefore, it is important to use appropriate doses of CADA in lab experiments to avoid toxicity.
未来方向
There are several future directions for the research on CADA. One of the areas of research is to explore its potential use in treating other viral infections, such as influenza and hepatitis C. Another area of research is to investigate its potential use in treating other types of cancer, such as breast and lung cancer. Additionally, research is needed to determine the optimal dose of CADA for therapeutic use and to assess its potential toxicity in humans. Finally, research is needed to explore the potential use of CADA in combination with other therapeutic agents to enhance its effectiveness.
Conclusion
In conclusion, 3-(Cinnamylamino)-1-adamantanol is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. Its unique chemical structure and potential applications make it a promising candidate for the treatment of various diseases and disorders. The synthesis method of CADA involves the reaction of 1-adamantanol with cinnamylamine in the presence of a catalyst. CADA has been studied extensively for its potential use in treating viral infections, cancer, and neurodegenerative diseases. Its mechanism of action involves its ability to interact with various cellular proteins and enzymes. CADA has several biochemical and physiological effects on the body, including reducing oxidative stress and inflammation. While there are some limitations to using CADA in lab experiments, there are several future directions for research on this promising therapeutic agent.
合成方法
The synthesis method for CADA involves the reaction of 1-adamantanol with cinnamylamine in the presence of a catalyst. The reaction produces CADA as a white solid with a melting point of 180-181°C. The purity of the compound can be determined by using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
CADA has shown potential as a therapeutic agent in various scientific research studies. One of the most promising applications of CADA is its use as an antiviral agent. Studies have shown that CADA can inhibit the replication of HIV-1 and other viruses by blocking the viral entry process. CADA has also been studied for its potential use in treating cancer. It has been shown to induce apoptosis in cancer cells, which leads to their death. Additionally, CADA has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
属性
分子式 |
C19H25NO |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
3-[[(E)-3-phenylprop-2-enyl]amino]adamantan-1-ol |
InChI |
InChI=1S/C19H25NO/c21-19-12-16-9-17(13-19)11-18(10-16,14-19)20-8-4-7-15-5-2-1-3-6-15/h1-7,16-17,20-21H,8-14H2/b7-4+ |
InChI 键 |
VYTXXFKDTFYBJT-QPJJXVBHSA-N |
手性 SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NC/C=C/C4=CC=CC=C4 |
SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC=CC4=CC=CC=C4 |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-{[(5-Phenylfuran-2-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B271830.png)
![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B271858.png)
![2-{2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B271859.png)
![3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271860.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271861.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271862.png)
![N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271864.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine](/img/structure/B271866.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)